PKCzeta Pseudosubstrate Inhibitor

Description

Overview of the Protein Kinase C (PKC) Family and Atypical Isoforms

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are crucial players in cellular signal transduction. mdpi.com In humans, this family consists of at least ten different isoforms, which are categorized into three main subfamilies based on their activation requirements. mdpi.comresearchgate.net

Conventional (or classical) PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on calcium ions (Ca²⁺), diacylglycerol (DAG), and phospholipids (B1166683) like phosphatidylserine. researchgate.netwikipedia.org

Novel PKCs (nPKCs): This subfamily, which includes isoforms δ, ε, η, and θ, requires DAG for activation but is independent of Ca²⁺. wikipedia.org

Atypical PKCs (aPKCs): This group consists of PKCζ (zeta) and PKCι/λ (iota/lambda). mdpi.comaai.org A defining characteristic of atypical isoforms is their independence from both Ca²⁺ and DAG for activation. wikipedia.orgresearchgate.net Their regulation is instead controlled by protein-protein interactions and phospholipids. mdpi.com

The atypical PKC isoforms, particularly PKCζ, are involved in a multitude of cellular processes, including cell proliferation, survival, and differentiation. imrpress.comabcam.com

Structural and Functional Characteristics of Protein Kinase C Zeta (PKCζ)

Protein Kinase C Zeta (PKCζ), encoded by the PRKCZ gene, is a key member of the atypical PKC subfamily. wikipedia.org Structurally, like other PKC isoforms, it possesses a bilobal structure with an N-terminal regulatory domain and a C-terminal catalytic domain. wikipedia.org The regulatory domain of PKCζ contains a pseudosubstrate sequence, which is crucial for its autoinhibition. researchgate.netnih.gov

Unlike conventional and novel PKC isoforms, the C1 domain of PKCζ is unable to bind DAG or phorbol (B1677699) esters, and its C2-like domain does not function as a Ca²⁺ sensor. wikipedia.org Activation of PKCζ is primarily dependent on the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃), which is produced by PI-3 kinase. researchgate.netjst.go.jp The binding of PIP₃ recruits PKCζ to the cell membrane, where it can be phosphorylated and activated by 3'-phosphoinositide-dependent protein kinase 1 (PDK1). researchgate.netjst.go.jp

Functionally, PKCζ is implicated in a wide array of signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the activation of the transcription factor NF-κB. abcam.comjst.go.jp It plays a significant role in insulin-stimulated glucose transport, with its inhibition leading to a decrease in this process. wikipedia.org Furthermore, PKCζ is involved in regulating cell polarity and is associated with various cellular outcomes, from promoting cell survival to being implicated in the development of certain cancers. imrpress.comabcam.comjst.go.jp An N-terminally truncated form of PKCζ, known as PKMζ, is believed to be crucial for the maintenance of long-term memory. wikipedia.org

Fundamental Principles of Pseudosubstrate-Mediated Kinase Inhibition

Pseudosubstrate-mediated kinase inhibition is a fundamental regulatory mechanism for many protein kinases. This process involves an "autoinhibitory pseudosubstrate" sequence, which is a region within the kinase's own structure that mimics a true substrate. nih.govasm.org This pseudosubstrate sequence binds to the active site of the kinase but lacks the phosphorylatable serine or threonine residue, thereby competitively inhibiting the binding of actual substrates and keeping the enzyme in an inactive state. nih.govasm.orgfrontiersin.org

The activation of the kinase typically occurs when a conformational change, often induced by the binding of a second messenger, releases the pseudosubstrate from the active site. nih.gov This unmasking of the active site allows the kinase to bind and phosphorylate its target proteins.

Synthetic peptides designed to mimic the pseudosubstrate sequence of a specific kinase can act as potent and selective inhibitors. caymanchem.com These pseudosubstrate inhibitor peptides compete with endogenous substrates for binding to the kinase's active site, effectively blocking its catalytic activity. asm.orgcaymanchem.com This principle has been widely applied in the development of research tools to investigate the specific roles of different kinase isoforms.

Historical Development and Significance of PKCζ Pseudosubstrate Inhibitors in Academic Research

The development of PKCζ pseudosubstrate inhibitors has been instrumental in elucidating the specific functions of this atypical PKC isoform. The concept of using pseudosubstrate peptides as inhibitors grew from the understanding of the autoinhibitory mechanism of PKC enzymes. nih.gov

A notable example is the ζ-inhibitory peptide (ZIP), a synthetic peptide derived from the pseudosubstrate sequence of PKCζ. nih.gov ZIP was developed to be a selective, reversible, and substrate-competitive inhibitor of PKCζ activity. caymanchem.com It has been extensively used in both in vitro and in vivo studies to probe the roles of PKCζ and its constitutively active form, PKMζ, in various physiological processes, particularly in the context of synaptic plasticity and memory. nih.gov

However, the specificity of ZIP has been a subject of debate. Recent research has shown that ZIP can interact with other PKC isoforms, including conventional and novel PKCs. nih.gov This finding suggests that the effects observed with ZIP may not be solely attributable to the inhibition of PKCζ, highlighting the complexity of using pseudosubstrate inhibitors and the importance of careful interpretation of experimental results. nih.gov Despite these considerations, PKCζ pseudosubstrate inhibitors remain valuable tools in academic research for dissecting the intricate signaling pathways regulated by this key enzyme. caymanchem.com

Properties

InChI |

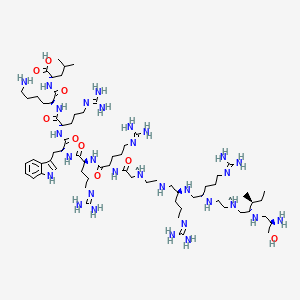

InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXKMHPFNOGGU-JBZCIANGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CNCCN[CH]C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H130N30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Pkczeta Pseudosubstrate Inhibitor Action

Direct Binding and Conformational Impact on PKCζ Catalytic Activity

The primary mechanism of the PKCζ pseudosubstrate inhibitor is its direct interaction with the catalytic domain of PKCζ, which subsequently alters the enzyme's conformation and function. biosynth.com

PKC enzymes, including the atypical isoform PKCζ, possess an N-terminal regulatory region that contains an autoinhibitory pseudosubstrate domain. cellsignal.com This domain, which resembles a substrate but lacks a phosphorylatable residue, binds to the enzyme's catalytic site, maintaining it in an inactive state. cellsignal.comnih.gov The PKCζ pseudosubstrate inhibitor is a synthetic peptide that corresponds to this autoinhibitory sequence. biosynth.comcaymanchem.com By mimicking the natural pseudosubstrate, the inhibitor peptide binds to the catalytic domain, effectively competing with and preventing the binding of actual substrates. biosynth.com This competitive inhibition is a key feature of its mechanism, allowing for the reversible and selective blockade of PKCζ activity. caymanchem.com The activation of aPKCs typically involves protein-protein interactions that destabilize the binding of the endogenous pseudosubstrate, allowing for substrate phosphorylation and the tethering of the kinase to specific cellular locations. embopress.org

The binding of the PKCζ pseudosubstrate inhibitor to the catalytic site directly impacts the enzyme's kinetics. It acts as a substrate-competitive inhibitor, meaning it increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum velocity (Vmax) of the reaction. caymanchem.com This prevents the enzyme from efficiently phosphorylating its target proteins, thereby disrupting downstream signaling pathways involved in cellular processes like proliferation and survival. biosynth.com Studies have shown that a myristoylated, cell-permeable version of the PKCζ pseudosubstrate inhibitor can effectively block PKCζ activity in intact cells. molbiolcell.orgsigmaaldrich.com For instance, the ζ-inhibitory peptide (ZIP) has been shown to completely block the activity of PKMζ, a constitutively active fragment of PKCζ, with an IC50 of 0.27 µM. nih.gov This inhibition of phosphorylation is the basis for its use in research to elucidate the specific functions of PKCζ. biosynth.comcaymanchem.com

Interaction with Scaffold Proteins and Regulatory Complexes

Beyond direct catalytic inhibition, the PKCζ pseudosubstrate inhibitor can also influence PKC signaling by interfering with the enzyme's interactions with crucial scaffold proteins and regulatory complexes.

Scaffold proteins play a critical role in organizing signaling cascades by bringing kinases into close proximity with their substrates and regulators. PKCζ is known to interact with several scaffold proteins, including p62/SQSTM1 and A-Kinase Anchoring Protein 79 (AKAP79). nih.govnih.gov The interaction between PKCζ and p62 is mediated by their respective PB1 domains and involves the tethering of the PKCζ pseudosubstrate to an acidic surface on p62, which stabilizes the kinase in an open, active conformation. nih.govresearchgate.netnih.gov The zeta inhibitory peptide (ZIP), which is derived from the PKCζ pseudosubstrate, can disrupt this interaction by competing with the endogenous pseudosubstrate for binding to p62. nih.gov This disruption leads to the release of the pseudosubstrate, allowing it to re-engage with the catalytic site and induce autoinhibition. nih.gov

Similarly, the PKCζ pseudosubstrate inhibitor has been shown to disrupt the interaction between conventional PKCα and the scaffolding protein AKAP79. nih.gov AKAP79 binds to the catalytic core of PKC isoforms through a pseudosubstrate-like mechanism. nih.gov The inhibitor peptide can interfere with this binding, thereby affecting the localization and activation of PKC. nih.govnih.gov

The interaction with scaffold proteins is crucial for the proper subcellular localization and translocation of PKC isoforms upon activation. embopress.org By disrupting these interactions, the PKCζ pseudosubstrate inhibitor can alter the spatial and temporal control of PKC signaling. For example, the inhibitor has been shown to interfere with the ionomycin-induced translocation of conventional PKC to the plasma membrane. nih.govnih.gov Furthermore, myristoylated PKC pseudosubstrate inhibitors have been observed to translocate across cellular membranes and accumulate in various compartments, including the nucleus, where they can influence nuclear events. molbiolcell.org The ability of the inhibitor to affect the subcellular distribution of PKC isoforms highlights a broader mechanism of action beyond simple catalytic inhibition. nih.govembopress.org

Isoform Specificity and Cross-Reactivity Profiles of Pseudosubstrate Inhibitors

While designed to be specific for PKCζ, pseudosubstrate inhibitors often exhibit a degree of cross-reactivity with other PKC isoforms.

The pseudosubstrate domains of different PKC isoforms share some sequence homology, which can lead to a lack of absolute specificity for the inhibitors designed based on these sequences. nih.gov The PKCζ pseudosubstrate inhibitor, often referred to as ZIP, has been shown to interact with conventional and novel PKC isoforms in addition to the atypical ones. nih.govnih.gov This promiscuity is significant because the cellular effects observed with these inhibitors may not be solely attributable to the inhibition of PKCζ. nih.govnih.gov For instance, the pseudosubstrate sequence of PKCι/λ is identical to that of PKCζ, meaning the inhibitor will block both of these atypical isoforms. nih.govmolbiolcell.org

Studies have demonstrated that the zeta inhibitory peptide (ZIP) can bind to all PKC isoforms, suggesting a broad-spectrum action. nih.govnih.gov This cross-reactivity is an important consideration when interpreting experimental results that rely on this inhibitor. nih.govmedchemexpress.combiocat.com

Interactive Data Table: Cross-Reactivity of PKCζ Pseudosubstrate Inhibitor (ZIP)

| PKC Isoform Class | Specific Isoforms | Interaction with ZIP | Functional Consequence | Reference |

| Atypical (aPKC) | PKCζ, PKCι/λ | High Affinity | Inhibition of catalytic activity | nih.govmolbiolcell.org |

| Conventional (cPKC) | PKCα, PKCβ, PKCγ | Moderate Affinity | Disruption of AKAP79 binding, interference with translocation | nih.gov |

| Novel (nPKC) | PKCδ, PKCε, PKCη, PKCθ | Moderate Affinity | Potential for inhibition and disruption of protein interactions | nih.gov |

Inhibition of Atypical PKC Isoforms (e.g., PKCι, PKMζ)

The PKCzeta pseudosubstrate inhibitor was engineered to selectively bind to the active site of PKCζ, thereby preventing the phosphorylation of its downstream substrates. This inhibitory action is central to its use in studying the physiological roles of PKCζ. The inhibitor also demonstrates potent inhibition of other atypical PKC isoforms, namely PKCι (lambda) and the constitutively active form of PKCζ, Protein Kinase M zeta (PKMζ). researchgate.net

The atypical PKC isoforms, including PKCζ and PKCι, share significant sequence homology in their pseudosubstrate domains, which explains the inhibitor's ability to effectively block both. molbiolcell.org PKMζ, which lacks the autoinhibitory pseudosubstrate region and is thus persistently active, is also a key target of the this compound. nih.govnih.gov Numerous studies have utilized this inhibitor to probe the role of PKMζ in processes such as the maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govconicet.gov.ar The cell-permeable nature of the inhibitor allows it to be effectively used in cellular and in vivo studies to dissect the contributions of these atypical PKC isoforms to various signaling cascades. tocris.com

Broad-Spectrum Action Towards Conventional and Novel PKC Isoforms

Contrary to its initial design for specificity, compelling evidence has emerged demonstrating that the this compound exhibits a broader-spectrum action, interacting with and inhibiting conventional (cPKC) and novel (nPKC) PKC isoforms. nih.govconicet.gov.ar This promiscuity is a critical consideration for interpreting experimental results obtained using this inhibitor.

Research has shown that the inhibitor can bind to various PKC isoforms, including conventional isoforms like PKCα, and novel isoforms. nih.gov This interaction is not always limited to direct catalytic inhibition. For instance, the inhibitor has been shown to disrupt the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79, thereby interfering with the subcellular targeting and translocation of conventional PKC. nih.gov This suggests an additional mode of action beyond simple competitive inhibition at the active site.

The broad-spectrum activity of the this compound is a double-edged sword. While it complicates the attribution of observed effects solely to the inhibition of atypical PKCs, it also provides a tool to investigate the broader roles of the PKC family and the potential for crosstalk and redundancy among its isoforms.

Detailed Research Findings

The inhibitory potency of the this compound (ZIP) varies across different PKC isoforms. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

Interactive Data Table: IC50 Values of this compound (ZIP) for PKC Isoforms

| PKC Isoform | IC50 (µM) | PKC Class |

| PKMζ | 1 - 2.5 | Atypical |

| PKCζ | ~0.5 | Atypical |

| PKCα | - | Conventional |

| PKCβI | - | Conventional |

| PKCβII | - | Conventional |

| PKCγ | - | Conventional |

| PKCδ | - | Novel |

| PKCε | - | Novel |

| PKCη | - | Novel |

| PKCθ | - | Novel |

| PKCι | - | Atypical |

| Note: A hyphen (-) indicates that a specific IC50 value was not available in the reviewed literature under the specified search conditions. The IC50 for PKMζ is presented as a range as reported in the source material. The IC50 value for PKCζ is an approximate value. |

The data clearly indicate that while the inhibitor is potent against atypical PKCs, its effects on conventional and novel isoforms are also significant, though not always quantified in terms of direct IC50 values for catalytic inhibition. Studies have demonstrated that the inhibitor can physically interact with and affect the function of conventional PKCs, such as PKCα, even if direct catalytic inhibition is less pronounced than for atypical isoforms. nih.gov This highlights the importance of considering the broader pharmacological profile of the this compound in experimental design and data interpretation.

Cellular and Physiological Roles Elucidated by Pkczeta Pseudosubstrate Inhibition in Model Systems

Regulation of Cell Growth, Proliferation, and Differentiation

The influence of PKCzeta on cell proliferation and differentiation is highly context-dependent, with its pseudosubstrate inhibitor revealing both stimulatory and inhibitory roles depending on the cell type and experimental conditions.

Impact on Fibroblast Proliferation

Research on fibroblasts has yielded seemingly contradictory results regarding the role of PKCzeta in proliferation, underscoring the cell-type specific nature of its signaling. In neonatal rat cardiac fibroblasts, inhibition of PKCzeta with a selective pseudosubstrate inhibitor led to a significant reduction in both basal and transforming growth factor-beta1 (TGF-β1)-induced cell growth. This suggests that in this context, PKCzeta activity is necessary for fibroblast proliferation.

Conversely, in vascular fibroblasts, a myristoylated PKCzeta pseudosubstrate peptide inhibitor was found to stimulate DNA synthesis, particularly under hypoxic conditions. This indicates that in certain environments, inhibiting PKCzeta can paradoxically promote proliferation. This complexity highlights the intricate interplay of signaling pathways that govern fibroblast growth.

Table 1: Effect of PKCzeta Pseudosubstrate Inhibitor on Fibroblast Proliferation

| Cell Type | Experimental Condition | Effect of this compound |

|---|---|---|

| Neonatal Rat Cardiac Fibroblasts | Basal | Reduced Growth |

| Neonatal Rat Cardiac Fibroblasts | TGF-β1 Stimulation | Reduced Growth |

| Vascular Fibroblasts | Normoxia | Stimulated DNA Synthesis |

| Vascular Fibroblasts | Hypoxia | Greatly Augmented DNA Synthesis |

Role in Mammary Acinus Formation and Polarity

The proper formation of mammary acini, the functional units of the mammary gland, is critically dependent on the establishment of cell polarity. Studies using a myristoylated PKCzeta pseudosubstrate peptide inhibitor have demonstrated that PKCzeta activity is indispensable for this process. Treatment of developing mammary acini with the inhibitor completely blocked the establishment of cell polarization. This disruption of polarity, in turn, prevents the formation of a hollow lumen, a key feature of a mature acinus. These findings firmly establish that PKCzeta is a key regulator of the architectural organization of mammary epithelial cells.

Context-Dependent Effects on Cell Survival

The role of PKC isoforms in cell survival and apoptosis is multifaceted, with specific inhibitors helping to elucidate the distinct functions of each family member. While direct studies on the context-dependent effects of the this compound on cell survival are emerging, the broader literature on PKC suggests a complex role. For instance, the inhibition of certain PKC isoforms, like PKCβ, has been shown to induce apoptosis and inhibit cell cycle progression in some cancer cell lines. Conversely, other PKC isoforms are known to be involved in pro-survival pathways. The specific contribution of PKCzeta to cell survival likely depends on the cellular context, including the presence of other signaling molecules and external stressors. For example, in some cancer cells, PKCη, another atypical PKC, promotes resistance to chemotherapy by inducing senescence and protecting against apoptosis. This highlights the need for further investigation into how the this compound specifically modulates cell survival pathways in different physiological and pathological settings.

Modulation of Cell Polarity and Directed Migration

PKCzeta is a central player in establishing the cellular asymmetry required for directed movement. The use of its pseudosubstrate inhibitor has been pivotal in understanding its role in response to various chemoattractants and in orchestrating the underlying cytoskeletal changes.

Chemoattractant-Induced Cell Motility (e.g., EGF, SDF-1)

The directed migration of cells in response to chemical gradients, or chemotaxis, is a fundamental process in development, immune response, and cancer metastasis. Inhibition of PKCzeta has been shown to disrupt this process in response to multiple chemoattractants.

In human breast cancer cells, epidermal growth factor (EGF) acts as a potent chemoattractant. A myristoylated this compound was found to block EGF-induced chemotaxis in several breast cancer cell lines, including MDA-MB-231, MCF-7, and T47D, with an IC50 of 20 μmol/L in MDA-MB-231 cells nih.gov. This demonstrates that PKCzeta is an essential component of the signaling pathway that allows these cancer cells to move towards an EGF source nih.gov.

Similarly, the chemokine stromal cell-derived factor-1 (SDF-1) is a crucial chemoattractant for hematopoietic stem and progenitor cells. The migration of these cells towards an SDF-1 gradient was found to be dependent on PKCzeta activity. Treatment with a PKCzeta inhibitory pseudosubstrate peptide significantly impaired their directional motility.

Table 2: Impact of this compound on Chemoattractant-Induced Cell Motility

| Chemoattractant | Cell Type | Effect of this compound |

|---|---|---|

| Epidermal Growth Factor (EGF) | Human Breast Cancer Cells (MDA-MB-231, MCF-7, T47D) | Inhibition of Chemotaxis nih.gov |

| Stromal Cell-Derived Factor-1 (SDF-1) | Human CD34+ Progenitor Cells | Impaired Directional Motility |

Actin Cytoskeletal Organization and Dynamics

Cell migration is fundamentally driven by the dynamic reorganization of the actin cytoskeleton. While direct studies specifically examining the effect of the this compound on the actin cytoskeleton are limited, the broader role of the PKC family in regulating actin dynamics is well-established. PKC isoforms are known to influence the activity of key regulators of the actin cytoskeleton, such as Rho family GTPases (RhoA, Rac1, and Cdc42) and downstream effectors like LIM kinase (LIMK) and cofilin.

For instance, some PKC isoforms can negatively regulate RhoA, a GTPase known to promote the formation of stress fibers. The activation of Rac1 and Cdc42, which are involved in the formation of lamellipodia and filopodia, respectively, is also under the control of PKC signaling. Although a direct link between the this compound and the regulation of these specific molecules is yet to be definitively established in all contexts, the profound effects of the inhibitor on cell polarity and migration strongly suggest an essential role for PKCzeta in orchestrating the necessary changes in the actin cytoskeleton.

Involvement in Metabolic Signaling Pathways

The role of PKCζ in metabolic regulation, particularly in response to insulin (B600854), has been a subject of intense investigation. The use of its pseudosubstrate inhibitor has yielded specific, sometimes seemingly contradictory, insights depending on the model system, highlighting the complexity of these pathways.

Insulin Signaling and Glucose Uptake Mechanisms

Atypical PKC isoforms, including PKCζ and PKCλ, are considered downstream mediators of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the insulin signaling pathway required for the uptake of glucose. nih.gov The activation of these aPKCs is generally thought to be necessary for the translocation of the GLUT4 glucose transporter to the cell membrane, a key step in glucose uptake in muscle and adipose tissues. nih.govnih.gov

However, studies utilizing the PKCζ pseudosubstrate inhibitor have revealed a nuanced picture. In isolated rat cardiac myocytes, a ζ-pseudosubstrate inhibitor (z-PS) significantly inhibited insulin-stimulated glucose uptake. This suggests that in this tissue, PKCζ activity is essential for the full metabolic effect of insulin. Conversely, in 3T3-L1 adipocytes, a different study found that a myristoylated PKCζ/λ peptide inhibitor did not increase the rate of glucose uptake, indicating that inhibiting this pathway does not stimulate glucose transport in these cells under the conditions tested. jneurosci.org Another study using the pseudosubstrate PKC(19-31) in rat adipocytes showed it inhibited insulin-stimulated hexose (B10828440) uptake. nih.gov This highlights that the role of PKCζ in glucose transport can be highly cell-type and context-specific.

| Model System | Inhibitor Used | Effect on Insulin-Stimulated Glucose Uptake | Reference |

|---|---|---|---|

| Rat Cardiac Myocytes | ζ-pseudosubstrate (z-PS) | Largely inhibited | nih.gov |

| 3T3-L1 Adipocytes | Myristoylated PKCζ/λ peptide inhibitor | No elevation in glucose uptake rate | jneurosci.org |

| Rat Adipocytes | PKC(19-31) pseudosubstrate | Inhibited | nih.gov |

Regulation of AMP-activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, often acting in opposition to anabolic pathways like those stimulated by insulin. nih.gov Some research suggests a potential for cross-talk between PKC and AMPK pathways. Studies have shown that activation of certain PKC isoforms can lead to the inhibitory phosphorylation of AMPKα subunits at Ser487/491, which in turn reduces AMPK activity. nih.gov This suggests a mechanism where PKC activation could suppress the energy-sensing AMPK pathway. However, direct studies employing the specific PKCζ pseudosubstrate inhibitor to elucidate its precise effect on AMPK signaling are not extensively detailed in the current body of research, indicating a need for further investigation into the specific interplay between PKCζ and AMPK.

Contribution to Neural Plasticity and Cognitive Processes

The PKCζ pseudosubstrate inhibitor, often referred to as zeta inhibitory peptide (ZIP), has been a cornerstone in the study of neural plasticity and memory. Its application in various preclinical models has profoundly shaped the understanding of the molecular basis of long-term memory storage.

Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)

Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. frontiersin.org The constitutively active form of PKCζ, known as PKMζ, has been identified as a key molecule for maintaining the late phase of LTP. biorxiv.org Seminal studies demonstrated that the application of the PKCζ pseudosubstrate inhibitor (ZIP) could reverse established LTP in hippocampal slices, even hours after its induction, without affecting baseline synaptic transmission. nih.govbiorxiv.org This led to the influential hypothesis that persistent PKMζ activity is both necessary and sufficient for the maintenance of long-term memory. biorxiv.org

However, this paradigm has been challenged by subsequent research. Studies using mice genetically deficient in PKCζ/PKMζ found that LTP and memory could still be impaired by ZIP. This surprising result suggests that ZIP may exert its effects through additional cellular targets beyond PKCζ, exhibiting a broader spectrum of action toward the PKC family or other unforeseen molecules. This ongoing debate highlights the complexity of synaptic plasticity and the need for careful interpretation of pharmacological studies.

| Finding | Implication | Supporting Evidence | Contradictory Evidence |

|---|---|---|---|

| PKCζ pseudosubstrate inhibitor (ZIP) reverses established late-phase LTP. | Persistent PKMζ activity is necessary for LTP maintenance. | Application of ZIP 1, 3, or 5 hours after tetanic stimulation returns the potentiated pathway to baseline. biorxiv.org | N/A |

| ZIP impairs LTP and memory. | PKMζ is a key molecule for memory storage. | Extensive use of ZIP in memory studies supported this role. nih.gov | ZIP still impairs LTP and memory in mice lacking PKCζ/PKMζ, suggesting off-target effects. frontiersin.org |

Formation of Neural Processes

PKCζ is involved in the complex processes of neuronal development, including the establishment of polarity, which is fundamental for the differentiation of axons and dendrites. The enzyme is a component of the Par protein complex, which is crucial for axon specification and elongation. biorxiv.org Inhibition of PKCζ can prevent neuronal polarization, while its activation can promote axonogenesis. biorxiv.org

Studies have shown that in the context of inhibitory environments, such as those created by chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) like NG2 found in glial scars after injury, PKCζ plays a critical role. Treatment of neurons with NG2 activates PKCζ, and this activation is both necessary and sufficient to inhibit axonal growth. biorxiv.org Therefore, using a PKCζ inhibitor in this context could potentially counteract the growth-inhibitory signals, suggesting a therapeutic avenue for promoting regeneration after neural injury. Conversely, in other contexts, general PKC inhibition has been shown to suppress neurite outgrowth, indicating the role of the kinase family is highly dependent on the specific isoform and cellular environment. frontiersin.org

Mechanisms of Drug-Associated Memory and Relapse in Pre-Clinical Models

The molecular mechanisms underlying addiction are thought to overlap significantly with those of learning and memory. The PKCζ pseudosubstrate inhibitor (ZIP) has been used to probe the role of atypical PKCs in addiction-related memory. In preclinical models of cocaine addiction, ZIP was used to examine its role in locomotor sensitization, a non-associative memory that is thought to underlie the transition to compulsive drug use.

Research demonstrated that administration of ZIP could block the development of cocaine sensitization. Even a single application of the inhibitor was effective, and sustained inhibition produced a near-complete blockade. Mechanistically, these effects are linked to the trafficking of AMPA receptors, which is a critical process in synaptic plasticity. A single application of ZIP was shown to reduce the expression of membrane-bound AMPA receptors. These findings establish a novel and critical role for the atypical PKC isoforms targeted by the pseudosubstrate inhibitor in the formation of non-associative, drug-related memories.

Role in Immune Responses and Inflammatory Pathways

The PKCζ pseudosubstrate inhibitor has been a critical tool in uncovering the nuanced roles of PKCζ in the intricate signaling networks that govern immune cell function and inflammatory responses.

The chemokine stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4, are pivotal in the migration, retention, and development of hematopoietic progenitors within the bone marrow. Research has demonstrated the direct involvement of atypical PKC-ζ in SDF-1 signaling in human CD34+ enriched cells. The use of inhibitory PKC-ζ pseudosubstrate peptides has been shown to result in the mobilization of murine progenitors jci.org. This indicates a central role for PKC-ζ in the SDF-1-dependent regulation of hematopoietic stem and progenitor cell motility jci.org.

| Model System | Inhibitor Used | Key Finding | Reference |

|---|---|---|---|

| Human CD34+ enriched cells and murine models | Inhibitory PKC-ζ pseudosubstrate peptides | PKC-ζ is essential for SDF-1-mediated migration and motility of hematopoietic progenitors. Inhibition leads to progenitor mobilization. | jci.org |

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system that recognizes a variety of microbial components. The signaling cascade initiated by TLR2 activation is crucial for mounting an effective immune response. Studies have positioned PKC-ζ as a downstream component of the TLR2 signaling pathway.

In human macrophages stimulated with Mycobacterium tuberculosis (MTB), PKC-ζ has been shown to be downstream of TLR2. The use of specific inhibitors for PKC-ζ, or its downregulation, was found to block the activation of Extracellular signal-regulated kinase (ERK) and the subsequent secretion of Tumor Necrosis Factor-alpha (TNF-α). This demonstrates a critical role for PKC-ζ in mediating the pro-inflammatory response to TLR2 engagement by pathogens. Furthermore, PKC-ζ was found to associate with immunoprecipitated TLR2, but not TLR4, following stimulation with MTB or peptidoglycan, highlighting the specificity of this interaction.

| Model System | Stimulus | Effect of PKC-ζ Inhibition | Key Pathway Interaction |

|---|---|---|---|

| Human Macrophages | Mycobacterium tuberculosis (MTB) | Blocked ERK activation and TNF-α secretion | PKC-ζ is downstream of TLR2 and associates with the receptor complex. |

The Wnt/β-catenin signaling pathway is fundamental to a wide array of developmental processes and adult tissue homeostasis, and its dysregulation is frequently implicated in diseases such as cancer and cardiotoxicity. Research has identified PKCζ as a significant modulator of this pathway.

In a pathophysiological model of doxorubicin-induced cardiotoxicity, the activity of the PKC-ζ enzyme was inhibited using its myristoylated pseudosubstrate inhibitor. This inhibition was shown to interact with β-catenin and suppress the Wnt/β-catenin signaling pathway. Conversely, the activation of Wnt/β-catenin signaling was found to protect against the cardiotoxic effects of doxorubicin. This suggests that the inhibition of PKC-ζ activity could be a potential cardioprotective strategy by modulating the Wnt/β-catenin pathway.

Further evidence from studies on tumoral colon cell lines indicates that PKCζ is a positive modulator of the canonical Wnt signaling pathway. Pharmacological inhibition of PKCζ in these cells blocked the constitutive transcriptional activity mediated by β-catenin, cell proliferation, and the expression of the Wnt target gene c-myc. This effect was found to be a result of PKCζ regulating the nuclear localization of β-catenin, as inhibition of PKCζ induced a rapid export of β-catenin from the nucleus to the cytoplasm.

| Pathophysiological Model | Inhibitor Used | Effect on Wnt/β-Catenin Pathway | Downstream Consequence |

|---|---|---|---|

| Doxorubicin-induced cardiotoxicity | Myristoylated PKC-ζ pseudosubstrate inhibitor | Inhibition of Wnt/β-catenin signaling | Potential cardioprotective effect. |

| Tumoral colon cell lines | Pharmacological inhibition of PKCζ | Blocked β-catenin-mediated transcriptional activity | Reduced cell proliferation and c-myc expression. |

Impact on Viral Replication Mechanisms

While the direct role of the this compound in viral replication is an area requiring more focused research, studies using pan-PKC inhibitors and inhibitors of other PKC isoforms have established the importance of the PKC family in the life cycles of various viruses.

For instance, the replication of SARS-CoV-2 has been shown to be dramatically reduced by treatment with pan-PKC inhibitors such as Go 6983, bisindolylmaleimide I, enzastaurin, and sotrastaurin (B1684114) nih.govnih.gov. These inhibitors were found to act at an early step of the viral infection nih.govnih.gov. Confocal imaging has suggested that PKC inhibitors can block the entry of SARS-CoV-2 researchgate.net. The inhibition of PKC activity diminished pseudovirus signals, confirming the inhibitory role of PKC inhibitors during the early stages of SARS-CoV-2 replication researchgate.net.

In the context of influenza virus, the growth of influenza A virus was inhibited by 1-(5-isoquinolinesulphonyl)-2-methylpiperazine dihydrochloride (B599025) (H7), a potent inhibitor of protein kinase C nih.gov. This inhibitor was found to selectively inhibit the translation of influenza virus proteins, while the synthesis of primary transcripts and the amplification of viral positive-sense RNAs were not significantly affected nih.gov. These findings suggest that PKC activity is crucial for the efficient synthesis of viral proteins.

Although these studies highlight the general importance of the PKC family in viral replication, further investigation is needed to delineate the specific role of the PKCzeta isoform and the effect of its pseudosubstrate inhibitor in these processes.

| Virus | Type of PKC Inhibitor Used | Observed Effect on Viral Replication | Reference |

|---|---|---|---|

| SARS-CoV-2 | Pan-PKC inhibitors (Go 6983, bisindolylmaleimide I, etc.) | Dramatically reduced viral replication, likely by inhibiting an early step such as entry. | nih.govnih.govresearchgate.net |

| Influenza A Virus | Potent PKC inhibitor (H7) | Inhibited viral growth by selectively restricting the synthesis of viral proteins. | nih.gov |

Experimental Approaches Utilizing Pkczeta Pseudosubstrate Inhibitors

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in elucidating the molecular mechanisms involving PKCζ. These experimental systems provide a controlled environment to study specific cellular processes and biochemical reactions.

PKCζ pseudosubstrate inhibitors are widely used in cell line studies to investigate its role in distinct signaling cascades. For instance, in human breast cancer cell lines such as MDA-MB-231, MCF-7, and T47D, a myristoylated PKCζ pseudosubstrate was shown to block epidermal growth factor (EGF)-induced chemotaxis. nih.gov This suggests that PKCζ is a critical component of the signaling pathway that governs cancer cell migration. nih.gov

Studies in human mast cell lines (HMC-1) have revealed that a myristoylated PKCζ pseudosubstrate can induce degranulation. nih.gov Interestingly, this effect was found to be independent of PKCζ's kinase activity, suggesting an alternative mechanism of action for the pseudosubstrate peptide in this context. nih.gov In HPV-positive head and neck squamous cell carcinoma (HNSCC) cell lines, a PKCζ pseudosubstrate inhibitor was demonstrated to reduce cell proliferation, invasion, and migration, while promoting apoptosis. mdpi.com

Furthermore, in vascular fibroblasts, a PKCζ pseudosubstrate peptide inhibitor was used to investigate the regulation of hypoxia-induced cell proliferation. molbiolcell.org The inhibitor led to prolonged phosphorylation of ERK1/2, indicating that PKCζ is involved in the termination of this signaling pathway under hypoxic conditions. molbiolcell.org The specificity of these inhibitors is a crucial consideration, as the pseudosubstrate sequence is highly homologous between PKCζ and PKCι, meaning the inhibitor can block both atypical isozymes. molbiolcell.orgportlandpress.com To address this, studies sometimes employ overexpression of a specific isoform to confirm its role. molbiolcell.org

Table 1: Examples of Cell Line Studies Using PKCζ Pseudosubstrate Inhibitors

| Cell Line | Experimental Context | Key Finding |

| MDA-MB-231, MCF-7, T47D | EGF-induced chemotaxis | PKCζ pseudosubstrate inhibitor blocked chemotaxis. nih.gov |

| HMC-1 | Mast cell degranulation | Myristoylated PKCζ pseudosubstrate induced degranulation independently of PKCζ activity. nih.gov |

| SCC47 (HPV+ HNSCC) | Cancer cell malignancy | Pseudosubstrate inhibitor reduced proliferation, invasion, and migration. mdpi.com |

| Vascular Fibroblasts | Hypoxia-induced proliferation | Pseudosubstrate inhibitor led to prolonged ERK1/2 phosphorylation. molbiolcell.org |

Enzyme activity assays are crucial for directly measuring the inhibitory effect of pseudosubstrates on PKCζ and for studying the phosphorylation events it mediates. In these assays, the activity of PKCζ, either purified or immunoprecipitated from cells, is typically measured by its ability to phosphorylate a substrate like myelin basic protein (MBP) in the presence of [γ-³²P]ATP. nih.gov

The PKCζ pseudosubstrate peptide has been shown to be a competitive inhibitor of PKCζ in neurons. eurogentec.com In studies on insulin (B600854) signaling in rat adipocytes, the inhibition of immunoprecipitated PKCζ enzyme activity by a pseudosubstrate correlated with the inhibition of insulin-stimulated glucose transport in intact cells. researchgate.net This provided direct evidence for PKCζ's role downstream of PI 3-kinase in this metabolic process. researchgate.net

Phosphorylation analysis often involves Western blotting to detect the phosphorylation status of PKCζ itself or its downstream targets. For example, in porcine aorta, a PKCζ pseudosubstrate peptide was used in in vitro kinase assays to distinguish the activity of atypical PKC isozymes from conventional and novel PKCs. ahajournals.org These experiments showed that PKCζ was differentially regulated in athero-susceptible versus protected regions of the aorta, with higher levels of activating phosphorylation at Threonine 410 in the susceptible region. ahajournals.org

PKCζ pseudosubstrate inhibitors have also been instrumental in studying the protein-protein interactions that regulate PKCζ's function. While the primary mechanism of the pseudosubstrate is to block the catalytic site, research indicates it can also interfere with the binding of PKCζ to other proteins.

One significant interaction is with the scaffold protein p62/sequestosome-1 (SQSTM1). ucsd.edunih.gov Studies have proposed a model where the pseudosubstrate of atypical PKCs is tethered to an acidic surface on the PB1 domain of p62, which maintains the kinase in an active conformation. ucsd.edunih.gov The ζ-inhibitory peptide (ZIP), a myristoylated pseudosubstrate of PKCζ, is thought to compete for this binding site, leading to the autoinhibition of the kinase. ucsd.edunih.gov This was investigated using techniques like co-immunoprecipitation and FRET assays in cellular models. nih.gov

Furthermore, it has been demonstrated that ZIP can promiscuously bind to conventional and novel PKC isoforms in addition to the atypical ones. nih.gov This interaction can disrupt the targeting and translocation of conventional PKCs, such as by interfering with the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79. nih.gov In studies of Leishmania donovani infection in murine macrophages, a PKCζ-specific pseudosubstrate inhibitor was used to confirm the selective enhancement of Ca-independent PKC activity while Ca-dependent PKC activity was inhibited. nih.gov

In Vivo Studies in Animal Models for Mechanistic Elucidation

Animal models provide a more complex physiological system to understand the role of PKCζ in various biological and pathological processes.

Transgenic models allow for the controlled expression of inhibitors to circumvent potential developmental effects or non-specific effects of pharmacological agents. In Drosophila, a transgenic model was created to express a PKC pseudosubstrate inhibitor under the control of a heat shock promoter. sdbonline.org This allowed for the temporal and spatial control of PKC inhibition. Using this system, researchers demonstrated that expressing the pseudosubstrate inhibitor altered neurite growth in cultured neuroblasts, indicating a role for PKC in neural development. sdbonline.org In a transgenic mouse model of HPV16-E6/E7-induced tongue tumors, treatment with a PKCζ pseudosubstrate inhibitor resulted in smaller tumor lesions, which was associated with decreased Cdc42 expression and increased E-cadherin expression. mdpi.com

Rodent models have been extensively used to investigate the function of PKCζ in neurobiology, metabolism, and various diseases. In neurobiological studies, local administration of the PKCζ pseudosubstrate inhibitor ZIP into the nucleus accumbens core of rats was shown to reversibly inhibit the retrieval of drug-associated memory and drug-seeking behavior. plos.orgresearchgate.net This effect was specific, as a scrambled version of the peptide had no effect. plos.orgresearchgate.net These findings highlight the critical role of PKCζ/PKMζ in the reconsolidation of drug-related memories. plos.org

In the context of metabolic studies, rodent models of diabetes are often employed. mdpi.com While direct application of PKCζ pseudosubstrate inhibitors in these specific metabolic models is a subject of ongoing research, the foundational in vitro work in adipocytes points to its importance in insulin signaling. researchgate.net Pathophysiological studies in a porcine model of atherosclerosis have utilized PKCζ pseudosubstrate inhibitors in ex vivo assays on tissue homogenates to demonstrate the differential activity of PKCζ in regions with varying susceptibility to atherosclerosis. ahajournals.org

Delivery Methods and Considerations in Research Models

The effective delivery of PKCzeta pseudosubstrate inhibitors to their intracellular target is paramount for their successful application in experimental research. The peptide-based nature of these inhibitors necessitates specific strategies to ensure they can cross the cell membrane and reach the cytoplasm where PKCzeta is active. Research models have employed a variety of delivery methods, ranging from direct administration in vivo to sophisticated cellular uptake enhancement techniques.

Direct Administration in Animal Models

In animal studies, particularly those investigating neurological processes, direct administration to the central nervous system is a common approach. This method bypasses the blood-brain barrier and allows for localized and targeted inhibition.

Intrathecal Injection: This method is frequently used in rat models to study spinal cord-mediated processes like pain and neural plasticity. nih.govjneurosci.org Researchers have shown that a myristoylated, cell-permeable PKCzeta pseudosubstrate inhibitor, when delivered directly to the spinal cord via intrathecal injection, can reduce pain-related behaviors in models of inflammatory pain. nih.govgenscript.com These studies often use a scrambled version of the peptide as a negative control to ensure the observed effects are sequence-specific. nih.govresearchgate.net

Intracerebroventricular (ICV) Infusion: To study the role of PKCzeta in higher brain functions such as memory, inhibitors are delivered directly into the cerebral ventricles. This can be done as a single acute infusion or via continuous delivery using osmotic minipumps. frontiersin.orgfrontiersin.org This latter technique allows for prolonged inhibition, which is crucial for investigating the effects on long-term memory processes. frontiersin.orgfrontiersin.org

Intraocular Injection: For research focused on retinal pathologies, direct intraocular injection in rat models has been utilized to investigate the role of PKCzeta in processes like vascular permeability. google.com

Cellular Delivery Enhancement

To overcome the challenge of delivering these peptide inhibitors into cells, both in vitro and in vivo, they are often modified to enhance their permeability.

Cell-Penetrating Peptides (CPPs): A widely adopted strategy involves attaching the this compound to a cell-penetrating peptide, such as the Antennapedia domain vector peptide. tocris.comrndsystems.com This vector peptide is actively taken up by intact cells. tocris.comrndsystems.com The inhibitor is typically linked to the CPP by a disulfide bridge, which is reduced within the cytoplasm, releasing the active inhibitor peptide. tocris.comrndsystems.com

Myristoylation: The addition of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the pseudosubstrate peptide significantly increases its lipophilicity and ability to penetrate the cell membrane. nih.govscbt.com The commonly used inhibitor known as ZIP is a myristoylated form of the PKCzeta pseudosubstrate. nih.govscbt.com

Genetic and Viral-Mediated Inhibition

An alternative to delivering a peptide inhibitor is to use genetic tools to suppress PKCzeta expression or function.

Adenoviral Vectors: In cell culture models, such as pancreatic β-cells, researchers have used adenoviral vectors to introduce a "kinase-dead" mutant of PKCzeta. researchgate.net This mutant protein acts as a dominant-negative, competing with the endogenous PKCzeta and effectively inhibiting its signaling pathway. researchgate.net This approach provides a highly specific and long-lasting method of inhibition within a targeted cell population. researchgate.net However, a key consideration is that PKC-related pathways can themselves influence adenoviral replication, which could complicate the interpretation of results. plos.org

Research Findings and Considerations

The following table summarizes key research findings associated with different delivery methods for PKCzeta pseudosubstrate inhibitors.

| Delivery Method | Research Model | Research Focus | Key Findings | Citations |

| Intrathecal Injection | Rat | Inflammatory & Neuropathic Pain | Spinal delivery of a myristoylated inhibitor reduced pain-related behaviors and hypersensitivity following inflammation. nih.govgenscript.com Did not affect mechanical sensitivity or locomotor function in normal rats. nih.gov | nih.govgenscript.com |

| Intracerebroventricular (ICV) Infusion | Mouse | Addiction-Related Memory | Both acute and continuous infusion of the inhibitor (ZIP) via osmotic minipumps could disrupt the expression of addiction-related memories. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Cell-Penetrating Peptide Conjugation | In Vitro (e.g., HMC-1 cells, Neutrophils) | Cellular Uptake & Function | Attaching the inhibitor to an Antennapedia peptide vector facilitates active uptake into intact cells, where the inhibitor is released. tocris.comrndsystems.com | tocris.comrndsystems.com |

| Adenoviral Overexpression (Dominant-Negative) | In Vitro (Pancreatic INS-1 Cells) | Cell Proliferation | Overexpression of a kinase-dead PKCzeta suppressed GLP-1-induced cell proliferation, confirming the pathway's involvement. researchgate.net | researchgate.net |

| Myristoylation (e.g., ZIP) | Multiple (In Vivo & In Vitro) | Memory & Synaptic Plasticity | Myristoylation renders the peptide cell-permeable. However, ZIP was found to bind promiscuously to other PKC isoforms, not just PKCzeta. nih.gov | nih.gov |

Limitations and Future Directions in Pkczeta Pseudosubstrate Inhibitor Research

Challenges in Achieving Isoform Selectivity

A primary challenge in targeting any Protein Kinase C (PKC) isoform is the high degree of homology shared across the family, particularly within the catalytic domain where inhibitors often bind. nih.gov The PKC family consists of conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms, each with distinct and sometimes opposing cellular functions. nih.govaacrjournals.org This structural similarity makes the development of truly isoform-specific inhibitors a formidable task. nih.gov

Contrary to its intended specificity, the PKCζ pseudosubstrate inhibitor peptide, commonly known as ZIP (ζ-inhibitory peptide), has been shown to bind promiscuously to multiple PKC isoforms beyond the atypical PKCζ. nih.govnih.gov Research has demonstrated that ZIP can interact with both conventional and novel PKC isoforms. nih.gov The implications of this are significant, as the combined signaling capacity of these other ZIP-responsive PKC pools could potentially match or even surpass that of the atypical PKCs in certain cellular contexts, such as the brain. nih.gov This lack of selectivity means that cellular effects attributed solely to PKCζ inhibition when using this inhibitor may, in fact, be a composite result of inhibiting a broader range of PKC family members. nih.gov

Beyond its promiscuous binding to other PKC isoforms, the PKCζ pseudosubstrate inhibitor exhibits effects that are independent of direct kinase inhibition. Studies have revealed that ZIP can interfere with protein-protein interactions. For instance, it has been shown to disrupt the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79, thereby affecting the subcellular targeting and translocation of conventional PKCs. nih.govnih.gov

Furthermore, some biological effects of the inhibitor occur independently of any PKCζ activity. In mast cells, a myristoylated version of the PKCζ pseudosubstrate was found to induce degranulation by triggering calcium signals through a G-protein-coupled pathway, a mechanism entirely separate from PKCζ inhibition. nih.gov Perhaps the most compelling evidence for off-target effects comes from studies showing that the cellular effects of ZIP persist even in mice genetically engineered to lack PKCζ. ucsd.edu This has led to the hypothesis that ZIP's true target may not be the catalytic site of PKCζ itself, but rather other molecules. One proposed target is the p62 scaffold protein, where ZIP is thought to bind to an acidic surface, disrupting the active conformation of aPKCs tethered to the scaffold. ucsd.edu

Methodological Considerations for Research Application

The challenges of promiscuity and off-target effects necessitate stringent methodological considerations for researchers using the PKCζ pseudosubstrate inhibitor. It is crucial to interpret results with caution, acknowledging that the observed phenotypes may not be exclusively due to the inhibition of PKCζ. To address this, control experiments are essential. The use of a scrambled version of the inhibitor peptide (scrambled ZIP), which has the same amino acid composition but in a random sequence, is a common control to test for non-specific peptide effects. plos.org However, even this may not be sufficient to rule out all off-target actions, as some studies have reported effects from scrambled ZIP as well. ucsd.edu Therefore, complementing inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or knockout models, is critical for validating the specific role of PKCζ in a given biological process.

Prospects for Developing Advanced and Highly Selective Molecular Tools

The limitations of current pseudosubstrate inhibitors underscore the urgent need for more advanced and highly selective molecular tools to probe PKCζ function. mdpi.com While the high homology of the ATP-binding site across PKC isoforms makes developing selective small-molecule kinase inhibitors difficult, several alternative strategies are being explored. nih.gov

One approach is to target less conserved regions, such as the regulatory domains or allosteric sites like the PIF-pocket, which could offer greater isoform specificity. mdpi.comconicet.gov.ar The development of small molecules like ζ-Stat, which has shown selectivity for PKC-ζ over the highly related PKC-ι, represents a promising step forward. frontiersin.org Such compounds may provide a more precise means to dissect the specific contributions of PKCζ to cellular signaling. frontiersin.org Other innovative strategies on the horizon for kinase drug discovery include the development of antibodies and proteolysis-targeting chimeras (PROTACs), which could offer superior selectivity and novel mechanisms of action compared to traditional inhibitors. mdpi.com

Unraveling Complex PKCζ-Mediated Signaling Networks and Pathophysiological Roles

PKCζ is a central node in a multitude of intracellular signaling pathways, regulating processes such as cell polarity, gene expression through NF-κB, and the MAPK cascade. researchgate.netdoi.org It forms large signaling complexes by associating with various scaffolding proteins, which adds another layer of complexity to its regulation and function. doi.org

The kinase is implicated in a wide array of pathophysiological conditions. In cancer, it can have either tumor-promoting or suppressive roles depending on the context. mdpi.comresearchgate.net For example, it is linked to increased proliferation in ovarian cancers and plays a role in the invasive behavior of clear cell ovarian carcinoma. frontiersin.org In metabolism, PKCζ is involved in insulin (B600854) signaling and has been implicated in diabetes-associated atherosclerosis, where it can regulate cholesterol efflux in macrophages and the expression of matrix metalloproteinases in vascular smooth muscle cells. cornell.edufrontiersin.orgnih.gov It is also involved in the central signaling pathways that mediate pain. mdpi.com

Future research, armed with more selective and reliable tools, will be pivotal in dissecting these intricate signaling networks. A deeper understanding of the specific substrates and interaction partners of PKCζ in different cellular and disease contexts will be crucial. This knowledge will not only clarify the fundamental roles of PKCζ but also help to validate it as a therapeutic target and guide the development of novel therapies for a range of human diseases.

Q & A

Q. What is the molecular mechanism of PKCzeta pseudosubstrate inhibitor action, and how can researchers validate its specificity in vitro?

The inhibitor functions by mimicking the pseudosubstrate domain of PKCzeta, competitively binding to its catalytic site and blocking substrate phosphorylation . To validate specificity, researchers should:

- Perform in vitro kinase assays using recombinant PKCzeta alongside other PKC isoforms (e.g., PKCiota, PKCtheta) to confirm selective inhibition.

- Use Western blotting to measure downstream phosphorylation targets (e.g., ERK1/2, NF-κB) in cellular models treated with the inhibitor .

- Compare results with pan-PKC inhibitors (e.g., Gö6983) or isoform-specific inhibitors (e.g., PKCtheta pseudosubstrate) to rule off-target effects .

Q. What are the best practices for preparing and storing this compound solutions to ensure experimental reproducibility?

- Dissolution : Reconstitute lyophilized peptide in acidic buffers (e.g., 10 mM HCl or acetic acid) to enhance solubility, followed by gentle vortexing or short-term sonication. Neutralize with PBS to physiological pH before use .

- Storage : Aliquot dissolved inhibitor at -20°C for short-term use or -80°C for long-term storage. Avoid freeze-thaw cycles to prevent peptide degradation .

- Quality Control : Verify peptide integrity via HPLC (purity >98%) and mass spectrometry before critical experiments .

Q. How should researchers design dose-response experiments to determine the inhibitor's IC50 in cellular models?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to treat cells for 24–48 hours.

- Measure PKCzeta activity using a kinase activity assay (e.g., ADP-Glo™) or quantify downstream biomarkers (e.g., phosphorylated MARCKS) via ELISA .

- Include negative controls (vehicle-only) and positive controls (e.g., ZIP, a known PKCzeta inhibitor) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on PKCzeta inhibitor efficacy across different disease models (e.g., cancer vs. neurodegeneration)?

- Context Dependency : Assess cell-type-specific expression of PKCzeta isoforms using qPCR or proteomics. For example, PKCzeta is upregulated in glioblastoma but downregulated in Alzheimer’s models .

- Experimental Variables : Control for differences in treatment duration, inhibitor concentration, and cellular uptake efficiency (e.g., using myristoylated peptides for improved membrane permeability) .

- Cross-Validation : Compare results with genetic knockdown (siRNA/shRNA) or CRISPR-Cas9 knockout models to confirm pharmacological findings .

Q. What methodologies are recommended to analyze the inhibitor’s impact on PKCzeta-dependent signaling crosstalk with other pathways (e.g., ERK or PI3K/AKT)?

- Multi-Omics Integration : Combine phosphoproteomics (to map kinase activity) with RNA-seq (to identify transcriptional changes) in inhibitor-treated cells .

- Pathway Inhibition : Co-administer pathway-specific inhibitors (e.g., PD98059 for ERK) to dissect PKCzeta’s role in crosstalk .

- Time-Course Experiments : Track dynamic changes in pathway activation (e.g., pERK/pAKT ratios) at multiple timepoints post-treatment .

Q. How can researchers address discrepancies in the inhibitor’s reported selectivity for PKCzeta over PKCiota?

- Structural Analysis : Use molecular docking simulations to compare the inhibitor’s binding affinity for PKCzeta vs. PKCiota catalytic domains .

- Isoform-Specific Assays : Test the inhibitor against purified PKCiota in parallel with PKCzeta in in vitro kinase assays .

- Mutagenesis Studies : Engineer PKCzeta/PKCiota chimeric proteins to identify critical residues governing inhibitor selectivity .

Methodological Considerations

Q. What experimental controls are essential when studying this compound in vivo?

- Pharmacokinetic Controls : Measure inhibitor stability in plasma and tissue homogenates via LC-MS to ensure bioavailability .

- Behavioral Controls : In neurobiology studies, include sham-treated animals and non-contingent drug administration groups to rule out nonspecific effects (e.g., stress-induced artifacts) .

- Histological Validation : Use immunohistochemistry to confirm target engagement (e.g., reduced pPKCzeta levels in brain sections) .

Q. How should researchers optimize delivery methods for the inhibitor in primary neuronal cultures?

- Myristoylation : Use myristoylated peptide variants (e.g., Myr-PKCzeta inhibitor) to enhance cell membrane penetration .

- Nanoparticle Encapsulation : Employ lipid-based nanoparticles to improve solubility and reduce cytotoxicity in sensitive neuronal cells .

- Electroporation : Apply low-voltage pulses for transient pore formation, facilitating intracellular delivery in hard-to-transfect cells .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of the inhibitor in high-throughput screens?

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50/EC50 values .

- False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg adjustment to mitigate Type I errors in multi-omic datasets .

- Machine Learning : Use random forest or SVM classifiers to identify biomarker signatures predictive of inhibitor responsiveness .

Q. How can researchers validate the inhibitor’s role in memory consolidation using translational models?

- Contextual Fear Conditioning : Administer the inhibitor intracranially (e.g., into the nucleus accumbens) and assess memory retrieval deficits in rodents .

- Synaptic Plasticity Assays : Measure long-term potentiation (LTP) in hippocampal slices post-treatment using electrophysiology .

- Cross-Species Validation : Compare findings with human iPSC-derived neuronal models to evaluate translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.